Ethyl acrylate
Description
Ethyl acrylate (EA), with the chemical formula CH₂=CHCOOC₂H₅, is an ethyl ester of acrylic acid. It is a colorless liquid with a pungent odor and is widely utilized in industrial and consumer applications, including paints, textiles, adhesives, and fragrances . Its polymerizable vinyl group and reactive ester moiety enable its use in copolymer synthesis, enhancing material flexibility, durability, and chemical resistance . This compound is also notable for its safety profile: its odor threshold (0.0005–0.003 ppm) provides early warning, significantly below concentrations posing health risks (occupational exposure limits: 5–25 ppm) .
Structure
3D Structure
Properties
IUPAC Name |
ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUQPWFLRLWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-32-1 | |
| Record name | Ethyl acrylate polymers | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4020583 | |
| Record name | Ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor. | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl acrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2% | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92 | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acrylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45 | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max) | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
140-88-5, 9003-32-1, 87605-70-7 | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyethylacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-((dihydro-5-(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3(2H,4H)-diyl)di-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087605707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl acrylate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/ethyl-acrylate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Propenoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71E6178C9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/ATAAE60.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F | |
| Record name | ETHYL ACRYLATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/666 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/259 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
Ethyl acrylate is produced through several synthetic routes:
Acid-Catalyzed Esterification: This method involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst.
Reppe Reaction: Another method involves the reaction of acetylene, carbon monoxide, and ethanol in the presence of nickel carbonyl and hydrogen chloride as catalysts. This process is known for its efficiency and is widely used in industrial settings.
Chemical Reactions Analysis
Ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes under the influence of heat, light, or other initiators, forming polymers used in coatings, adhesives, and sealants.
Addition Reactions: This compound can participate in addition reactions with many organic and inorganic compounds, making it a versatile building block for synthesizing various polymers and copolymers.
Transesterification: This reaction involves the exchange of the ethyl group with other alcohols, producing different acrylate esters.
Scientific Research Applications
Polymer Production
Ethyl Acrylate as a Monomer
This compound serves as a fundamental building block in the synthesis of various polymers. It is commonly used to produce:
- Acrylic Resins: These are utilized in coatings, adhesives, and sealants due to their excellent weather resistance and durability.
- Plastics and Rubbers: EA is integral in creating flexible plastics and rubber materials that find applications in automotive parts, footwear, and consumer goods.
- Denture Materials: Its properties make it suitable for use in dental applications, particularly in denture bases.
Copolymers and Terpolymers
EA can copolymerize with a variety of monomers, enabling the design of materials with tailored properties. Some notable copolymers include:
| Copolymers | Applications |
|---|---|
| Ethylene-Ethyl Acrylate (EEA) | Adhesives, polymer additives |
| Ethylene-Vinyl Acetate (EVA) | Flexible films, coatings |
| Acrylic Acid-Ethyl Acrylate | Enhances cleaning effects in detergents |
| Methacrylic Acid-Ethyl Acrylate | Gastric juice-resistant tablet coatings (Eudragit) |
These copolymers exhibit diverse functionalities, making them suitable for applications ranging from textiles to pharmaceuticals.
Pharmaceutical Applications
Synthesis of Pharmaceutical Intermediates
This compound is frequently employed as a reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Michael Addition Reactions: EA acts as a Michael acceptor, facilitating the synthesis of pharmaceutical compounds such as:
- Glutethimide: A hypnotic agent.
- Cilomilast: A treatment for chronic obstructive pulmonary disease (COPD).
- Diels-Alder Reactions: EA can react with dienes to form cyclohexene derivatives, which are valuable intermediates in drug synthesis.
Industrial Uses
Coatings and Adhesives
This compound is extensively used in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and flexibility. Its inclusion improves the performance of:
- Water-based Coatings: These are favored for their low environmental impact.
- Pressure-Sensitive Adhesives: Used in labels and tapes.
Textiles and Leather
In textiles, EA is used as a binder in non-woven fabrics and as a finishing agent that imparts water repellency and durability.
Environmental Considerations
Bio-based this compound
Recent developments have seen the introduction of bio-based this compound produced from renewable resources like bioethanol. This innovation reduces the carbon footprint associated with traditional production methods by up to 30% . It aligns with global sustainability goals by providing eco-friendly alternatives for various applications.
Case Studies
- Case Study: Use in Adhesives
- Case Study: Pharmaceutical Synthesis
- Case Study: Environmental Impact
Mechanism of Action
The primary mechanism of action for ethyl acrylate involves its ability to undergo polymerization and addition reactions. These reactions enable the formation of complex polymeric structures that are essential in various applications. The molecular targets and pathways involved include the vinyl group, which is susceptible to polymerization, and the carbonyl group, which can participate in various chemical reactions .
Comparison with Similar Compounds
Fragrances and Food Aromas
- This compound contributes to fruity and woody notes in infant nutrition powders (e.g., YYB-1, YYB-3) but is absent in fermented products like NLS due to low abundance .
- In Herpetospermum pedunculosum, it is a key sex-distinguishing volatile, outperforming ethyl propionate and ethyl formate in contribution .
Polymer and Material Science
- Graft Copolymers : EA enhances moisture resistance in cellulose fibers when grafted with acrylonitrile . Blending with methyl methacrylate improves thermal stability in silk fibers .
- Hydrophilic Materials : Copolymerization with hydroxythis compound adjusts surface hydrophilicity for biomedical applications .
Market Trends
The global this compound ester market is projected to grow steadily (2025–2030), driven by demand in paints and adhesives .
Economic and Production Aspects
This compound’s production cost is closely tied to acrylic acid pricing. Its higher acrylic acid requirement (vs. butyl acrylate) makes it sensitive to acrylic acid market fluctuations . However, its versatility in copolymer synthesis (e.g., with styrene or vinyl acetate) ensures sustained industrial demand .
Biological Activity
Ethyl acrylate (EA), a colorless liquid with a characteristic odor, is primarily used as a monomer in the production of polymers and copolymers. Its biological activity has been the subject of extensive research, particularly concerning its potential toxicity and carcinogenicity. This article synthesizes findings from various studies, highlighting the compound's biological effects, mechanisms of action, and implications for human health.
- Chemical Formula : C₅H₈O₂
- CAS Number : 140-88-5
- Applications : Used in the manufacture of coatings, adhesives, and textiles.
Acute and Chronic Exposure Effects
Acute exposure to this compound vapors can lead to symptoms such as drowsiness, headache, nausea, and respiratory irritation. In chronic exposure studies, significant findings include:
- Animal Studies : Rats and mice exposed to EA via inhalation exhibited nonneoplastic lesions and inflammation of the nasal mucosa. Weight gain was depressed in these animals, indicating systemic effects from prolonged exposure .
- Human Studies : Occupational exposure has been linked to colorectal cancer in some studies; however, evidence remains inconclusive. The Early Bristol cohort showed excess mortality due to colon cancer after extensive exposure, while later cohorts did not replicate these findings .
Carcinogenicity Studies
This compound has been evaluated for its carcinogenic potential through various animal studies:
- NTP Studies : In F344 rats and B6C3F1 mice, EA administration via gavage resulted in increased incidences of squamous cell papillomas and carcinomas in the forestomach at high doses (100 or 200 mg/kg/day). This was associated with chronic irritation and hyperplasia of the forestomach mucosa .
- Mechanistic Insights : The carcinogenicity appears to be related to a non-genotoxic mode of action. While EA exhibited clastogenic effects in vitro (inducing chromosomal damage), it did not show genotoxicity in vivo under similar conditions .
This compound undergoes metabolic processes that influence its biological activity:
- Metabolism : Following exposure, EA is rapidly absorbed and metabolized primarily in the liver. Metabolites such as 3-hydroxypropanoic acid are excreted in urine, indicating incorporation into metabolic pathways .
- Mechanisms of Toxicity : The compound has been shown to deplete non-protein sulfhydryl levels in tissues, leading to mitochondrial impairment. This cellular toxicity correlates with its clastogenic effects observed in vitro .
Summary of Key Findings
Case Studies
- Bristol Cohort Study : Analyzed workers exposed to EA and found excess mortality from colon cancer linked to high exposure levels during specific periods.
- NTP Carcinogenicity Studies : Demonstrated that EA's carcinogenic effects were primarily localized to the forestomach of rodents, which is not relevant for human risk assessment due to anatomical differences.
Q & A
Q. What are the critical handling and storage protocols for ethyl acrylate in laboratory settings?
this compound requires strict handling due to its flammability, reactivity, and toxicity. Key protocols include:
- Storing in tightly sealed containers in cool (<25°C), ventilated areas away from heat, light, and incompatible substances (oxidizers, strong acids/bases) to prevent polymerization or explosions .
- Using hydroquinone inhibitors to suppress self-polymerization during storage .
- Employing PPE (gloves, goggles, respirators) to mitigate dermal/ocular/respiratory exposure .
- Conducting regular air quality monitoring in workspaces to ensure exposure remains below NIOSH-recommended limits (5 ppm TWA) .
Q. How can researchers determine the target organs affected by this compound exposure?
Target organ identification involves:
- In vivo studies : Rodent models exposed via inhalation or dermal routes show primary effects on the respiratory tract (nasal epithelium), skin, and eyes due to direct contact and hydrolysis in mucosal tissues .
- Tissue-specific metabolism assays : Liver homogenates exhibit the highest hydrolytic activity, while nasal regions (olfactory septum) show localized cytotoxicity, correlating with inhalation toxicity .
- Biomarker analysis : Measuring urinary metabolites (e.g., acrylic acid derivatives) to track systemic absorption and organ-specific damage .
Q. What methodological approaches are recommended for assessing this compound’s dermal sensitization potential?
Standardized assays include:
- Local Lymph Node Assay (LLNA) : Quantifies lymphocyte proliferation in mice after dermal application to classify sensitization potency .
- Human repeat insult patch testing (HRIPT) : Evaluates allergic reactions in volunteers, though ethical constraints limit use .
- In vitro alternatives : Keratinocyte assays (e.g., ARE-Nrf2 luciferase) to predict sensitization without animal testing . The IFRA Expert Panel advises against its use in fragrances due to high sensitization risk, referencing RIFM safety assessments .
Q. What are the standard methods for synthesizing this compound polymers in materials science?
Common synthesis approaches:
- Free-radical polymerization : Using initiators like AIBN in solvent-based systems (e.g., xylene) at 60–90°C for controlled molecular weight .
- Emulsion polymerization : For water-soluble copolymers (e.g., with divinylbenzene), optimizing surfactant ratios to stabilize particle dispersion .
- UV curing : Incorporating this compound as a "hard monomer" in acrylic adhesives to enhance cohesion via crosslinking with functional monomers (e.g., hydroxyethyl methacrylate) .
Advanced Research Questions
Q. How can contradictions in carcinogenicity data for this compound be resolved?
Discrepancies arise from exposure routes and tissue-specific effects:
- Gavage vs. inhalation : Forestomach tumors in rodents via gavage are attributed to local irritation, not systemic carcinogenicity, as shown in NTP studies .
- Mechanistic studies : Evaluating genotoxicity (e.g., comet assay for DNA damage) and epigenetic changes (e.g., methylation patterns) to distinguish direct carcinogenic effects from secondary inflammation-driven pathways .
- IARC re-evaluation : Pending updates should integrate newer data on metabolic activation (e.g., cytochrome P450-mediated pathways) and epidemiological cohorts in occupational settings .
Q. What mechanisms dominate high-temperature polymerization of this compound, and how are they characterized?
At 140–180°C, polymerization involves:
- β-scission-initiated chains : Tertiary radicals from intramolecular chain transfer lead to terminally unsaturated polymers .
- Solvent-derived radicals : Xylene participation generates xylol-initiated chains, confirmed via ESI/FTMS and DEPT-NMR .
- Kinetic modeling : Using Arrhenius parameters to predict conversion rates and molecular weight distributions under varying temperatures .
Q. How can factorial design optimize this compound copolymer synthesis for magnetic resins?
A 5-factor factorial design evaluates:
- Variables : Monomer ratio (this compound:divinylbenzene), initiator concentration, solvent volume, temperature, and magnetic nanoparticle loading .
- Responses : Magnetization efficiency, polymer swelling index, and thermal stability (TGA/DSC).
- Statistical analysis : ANOVA identifies significant factors; e.g., nanoparticle loading and temperature dominate magnetization, while monomer ratio affects crosslinking density .
Q. What methodologies elucidate tissue-specific hydrolysis of this compound in toxicokinetic studies?
Advanced approaches include:
- Organotypic cultures : Nasal epithelium and liver slices incubated with this compound to measure region-specific hydrolysis rates via LC-MS quantification of acrylic acid .
- CRISPR-Cas9 models : Knockout of carboxylesterase enzymes in murine tissues to validate metabolic pathways .
- Microfluidic lung-on-a-chip : Simulating inhalation exposure to map hydrolysis gradients in respiratory tissues .
Q. How is this compound catalytically converted to acrylonitrile, and what are the experimental challenges?
The TiO₂-catalyzed process involves:
- Reactive distillation : this compound and ammonia react at 300–400°C, achieving >98% acrylonitrile yield .
- Deactivation management : Continuous regeneration in riser reactors to remove carbonaceous deposits from catalysts .
- Byproduct analysis : GC-MS monitoring of acrolein and acetic acid to optimize selectivity .
Q. What integrated strategies assess dermal exposure risks in occupational settings?
Methodologies combine:
- Skin notation (SK) profiling : NIOSH’s SK: SYS-DIR (COR)-SEN classification integrates systemic absorption, corrosion, and sensitization data .
- Biomonitoring : Urinary 3-hydroxypropylmercapturic acid (3-HPMA) as a biomarker for acrylate exposure .
- Computational modeling : QSAR models predict percutaneous absorption rates based on logP and molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
